
Preclinical Profile of Terevalefim (ANG-3777) in
Kidney Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Terevalefim

Cat. No.: B10759912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acute kidney injury (AKI) represents a significant unmet medical need, characterized by a rapid

decline in renal function. Terevalefim (also known as ANG-3777) is a small molecule

hepatocyte growth factor (HGF) mimetic developed to mitigate kidney injury. This technical

guide provides a comprehensive overview of the preclinical studies of Terevalefim in various

kidney injury models, detailing its mechanism of action, experimental protocols, and available

efficacy data. Terevalefim activates the c-Met receptor, triggering downstream signaling

pathways that promote cell survival, proliferation, and tissue repair.[1][2][3]

Mechanism of Action: HGF Mimetic and c-Met
Activation
Terevalefim is designed to mimic the biological activity of HGF, the natural ligand for the c-Met

receptor.[1][3] Upon tissue injury, endogenous HGF is released, but its therapeutic effect can

be limited by a short half-life. Terevalefim, with a longer half-life, provides sustained activation

of the c-Met signaling cascade. This activation is crucial for tissue repair and regeneration.

The binding of Terevalefim to the c-Met receptor induces its dimerization and

autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream

pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which
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promotes cell survival by inhibiting apoptosis, and the Ras/MAPK pathway, which stimulates

cell proliferation and migration. In preclinical models, ANG-3777 has been shown to selectively

phosphorylate c-Met and its downstream effector ERK. In vivo studies have confirmed that

ANG-3777 induces the phosphorylation of c-Met in the kidney following ischemia-reperfusion

injury.
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Caption: Terevalefim activates the c-Met receptor, initiating downstream signaling pathways.

Preclinical Efficacy in Kidney Injury Models
Terevalefim has been evaluated in a range of preclinical models of kidney injury, consistently

demonstrating protective and regenerative effects. The primary endpoints in these studies

typically include markers of renal function such as serum creatinine (SCr) and blood urea

nitrogen (BUN), as well as histological assessments of tissue damage.

Quantitative Data Summary
While specific quantitative data from primary preclinical studies were not publicly available in

the searched literature, a summary of the findings from various models indicates a consistent

therapeutic benefit.
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Kidney Injury Model Animal Model
Key Outcomes with
Terevalefim (ANG-3777)
Treatment

Ischemia-Reperfusion Injury Rat
Attenuated renal dysfunction

(reduced BUN and SCr).

Ischemia-Reperfusion Injury Dog Attenuated renal dysfunction.

Glycerol-Induced

Rhabdomyolysis
Rat

Reduced mortality and

attenuated renal dysfunction

(reduced BUN and SCr).

Mercuric Chloride (HgCl2)-

Induced Nephrotoxicity
Rat

Attenuated mortality and renal

dysfunction (reduced BUN and

SCr), and improved urine

output.

Cisplatin-Induced Nephropathy Rat Attenuated renal dysfunction.

Experimental Protocols
The following are detailed methodologies for two key preclinical models of acute kidney injury

used to evaluate Terevalefim.

Ischemia-Reperfusion Injury (IRI) Model in Rats
This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a

common clinical scenario in surgery and transplantation.

Experimental Workflow for Ischemia-Reperfusion Injury Model
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Caption: Workflow for the rat ischemia-reperfusion acute kidney injury model.

Protocol Details:
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Animal Model: Male Sprague-Dawley rats are commonly used.

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a

ketamine/xylazine cocktail.

Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal

pedicles, containing the renal artery and vein, are carefully isolated.

Ischemia Induction: Microvascular clamps are applied to the renal pedicles to induce

ischemia. The duration of ischemia can be varied (e.g., 45-60 minutes) to modulate the

severity of the injury.

Reperfusion: After the ischemic period, the clamps are removed to allow blood flow to return

to the kidneys. The abdominal incision is then closed.

Terevalefim Administration: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered, typically

via intravenous injection, at the onset of reperfusion and again at a specified time point (e.g.,

18 hours post-reperfusion).

Post-Operative Care and Monitoring: Animals are allowed to recover and are monitored for a

defined period (e.g., 24-72 hours). Blood samples are collected at various time points to

measure serum creatinine and BUN levels.

Endpoint Analysis: At the end of the study, animals are euthanized, and kidney tissues are

harvested for histological analysis to assess the degree of tubular necrosis, inflammation,

and apoptosis.

Cisplatin-Induced Nephrotoxicity Model in Rats
This model mimics the kidney damage that is a common and dose-limiting side effect of

cisplatin, a widely used chemotherapy drug.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model
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Caption: Workflow for the rat cisplatin-induced nephrotoxicity model.

Protocol Details:
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Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

Cisplatin Administration: A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is

administered to induce nephrotoxicity.

Terevalefim Administration: Terevalefim or vehicle is administered, often starting on the

same day as cisplatin and continuing for a specified duration. The route of administration can

be intraperitoneal or intravenous.

Monitoring: Animals are monitored daily for changes in body weight, food and water intake,

and general clinical signs.

Sample Collection: Blood samples are collected at baseline and at various time points after

cisplatin administration (e.g., daily or on alternate days) for the measurement of serum

creatinine and BUN.

Endpoint Analysis: Animals are typically euthanized 5 to 7 days after cisplatin injection.

Kidneys are harvested for histological examination to assess the extent of tubular damage,

inflammation, and apoptosis.

Conclusion
The preclinical data available for Terevalefim (ANG-3777) consistently demonstrate its

potential as a therapeutic agent for acute kidney injury. Its mechanism of action as a

hepatocyte growth factor mimetic that activates the c-Met signaling pathway provides a strong

rationale for its protective and regenerative effects observed in various animal models of kidney

damage. While the publicly available quantitative data is limited, the qualitative outcomes

across different injury models are promising. The detailed experimental protocols provided

herein offer a foundation for further preclinical investigation and evaluation of Terevalefim and

other potential reno-protective compounds. Further studies publishing detailed quantitative

outcomes are warranted to fully elucidate the therapeutic potential of Terevalefim in the

context of AKI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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